N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine
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Overview
Description
N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is a modified amino acid derivative. It is a synthetic compound that has been used in various research applications, particularly in the fields of chemistry and biochemistry. The compound is characterized by the presence of an acetyl group attached to the sulfur atom of cysteine, with a 2,4-dimethylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures, typically around -20°C .
Industrial Production Methods
Industrial production of N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with proteins and other biomolecules. These interactions are mediated by the functional groups present in the compound, such as the acetyl and 2,4-dimethylbenzene moieties .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine
- N-Acetyl-S-(2,4-dimethylbenzene)-cysteine-d3
Uniqueness
N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
GVCYMYXCWXLIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C |
Origin of Product |
United States |
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